molecular formula C15H18ClNO2 B5307001 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine

4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine

Cat. No. B5307001
M. Wt: 279.76 g/mol
InChI Key: YZYVMHPZNSHYRX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In cancer cells, this pathway is often overactivated, leading to uncontrolled cell growth and proliferation. The inhibition of this pathway by the compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that the compound has potent anticancer activity and induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine in lab experiments is its potent anticancer activity. The compound has shown promising results in preclinical studies, making it an attractive target for further research. However, the compound's limitations include its low solubility in water, which makes it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine. One of the significant areas of research is the development of novel drugs based on the compound's chemical structure and mechanism of action. Researchers are exploring the use of the compound as a lead compound for the development of drugs with improved efficacy and fewer side effects.
Another area of research is the optimization of the compound's synthesis method to improve its yield and purity. Researchers are also exploring the use of the compound in combination with other anticancer agents to enhance its efficacy.
Conclusion:
This compound is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and material science. The compound's unique chemical structure and mechanism of action make it an attractive target for further research. The compound's potent anticancer activity and anti-inflammatory effects make it a promising candidate for the development of novel drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine involves the reaction between 2-chlorobenzaldehyde and 2,6-dimethylmorpholine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through an aldol condensation reaction, followed by an intramolecular cyclization to form the desired product.

Scientific Research Applications

The potential applications of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine in scientific research are vast. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway.
Another potential application of this compound is in the field of drug discovery. Researchers are exploring the use of this compound as a lead compound for the development of novel drugs with improved efficacy and fewer side effects. The compound's unique chemical structure and mechanism of action make it an attractive target for drug discovery.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-11-9-17(10-12(2)19-11)15(18)8-7-13-5-3-4-6-14(13)16/h3-8,11-12H,9-10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYVMHPZNSHYRX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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